molecular formula C16H13ClN2O4 B5838331 N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide

N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5838331
M. Wt: 332.74 g/mol
InChI Key: PYVOCXVZZBGZDT-RMKNXTFCSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a member of the acrylamide family and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of CNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. CNPA has been shown to inhibit the activity of certain kinases, which are essential for cell growth and proliferation. Additionally, CNPA has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects
CNPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CNPA inhibits the activity of specific enzymes, such as protein kinases and phosphatases. Additionally, CNPA has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. However, the effects of CNPA on the human body are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

CNPA has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anticancer and anti-inflammatory properties. Additionally, CNPA has been shown to have minimal toxicity in animal models, making it a promising candidate for further research. However, CNPA also has several limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, CNPA has not been extensively studied in humans, and its safety and efficacy are not fully understood.

Future Directions

There are several future directions for research on CNPA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of CNPA in humans. Finally, research on the mechanism of action of CNPA could lead to the development of new drugs and therapies for cancer and other diseases.
Conclusion
In conclusion, CNPA is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is synthesized through a specific method and has potential applications in cancer research and the treatment of neurodegenerative diseases. While the mechanism of action of CNPA is not fully understood, it has been shown to have potent anticancer and anti-inflammatory properties. Further research is needed to determine the safety and efficacy of CNPA in humans and to explore its potential use in the treatment of other diseases.

Synthesis Methods

CNPA is synthesized through a specific method that involves the reaction between 5-chloro-2-methoxyaniline and 2-nitrocinnamaldehyde in the presence of an acid catalyst. The reaction results in the formation of CNPA in high yields. The synthesis method is relatively simple and cost-effective, making CNPA a viable candidate for scientific research.

Scientific Research Applications

CNPA has been extensively studied for its potential applications in scientific research. One of the most significant applications of CNPA is in the field of cancer research. CNPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CNPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVOCXVZZBGZDT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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